molecular formula C24H26N4O2S B2928363 1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1359083-33-2

1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B2928363
CAS No.: 1359083-33-2
M. Wt: 434.56
InChI Key: UEHWUBMKLQHEGJ-UHFFFAOYSA-N
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Description

The compound 1-ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a pyrazolo-pyrimidine derivative characterized by a heterocyclic core fused with pyrazole and pyrimidine rings. Key structural features include:

  • 1-ethyl and 3-methyl substituents on the pyrazole ring.
  • 5-((3-methoxybenzyl)thio): A thioether group with a 3-methoxybenzyl moiety.
  • 6-(4-methylbenzyl): A 4-methylbenzyl group at position 6.

Properties

IUPAC Name

1-ethyl-5-[(3-methoxyphenyl)methylsulfanyl]-3-methyl-6-[(4-methylphenyl)methyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-5-28-22-21(17(3)26-28)25-24(31-15-19-7-6-8-20(13-19)30-4)27(23(22)29)14-18-11-9-16(2)10-12-18/h6-13H,5,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHWUBMKLQHEGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)C)SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Ethyl-5-((3-methoxybenzyl)thio)-3-methyl-6-(4-methylbenzyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, with the CAS number 1359083-33-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its antiproliferative and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C24H26N4O2SC_{24}H_{26}N_{4}O_{2}S with a molecular weight of 434.6 g/mol. The compound features a pyrazolo[4,3-d]pyrimidine core, which is known for various biological activities, particularly in cancer therapy.

PropertyValue
CAS Number 1359083-33-2
Molecular Formula C24H26N4O2S
Molecular Weight 434.6 g/mol

Antiproliferative Activity

Research indicates that compounds with similar pyrazolo[4,3-d]pyrimidine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that derivatives of pyrazoles showed moderate to potent activity against human cancer cell lines such as SGC-7901, A549, and HT-1080. Specifically, compounds that mimic the structure of combretastatin A-4 (CA-4) were noted for their ability to inhibit tubulin polymerization, disrupting microtubule dynamics crucial for cell division .

In a comparative SAR analysis, it was found that modifications at the N-1 position of the pyrazole skeleton enhanced potency. The compound may exhibit similar mechanisms of action due to its structural characteristics.

Anti-inflammatory Activity

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. A related study highlighted the ability of pyrazole derivatives to inhibit nitric oxide production and reduce inflammatory cytokines in vitro. This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation .

Synthesis and Evaluation

In a systematic evaluation of pyrazole derivatives, researchers synthesized various compounds and assessed their biological activities. The synthesis involved standard organic reactions followed by purification processes such as recrystallization or chromatography. The biological evaluations included:

  • Cell Viability Assays : Utilizing MTT or similar assays to determine the cytotoxic effects on cancer cell lines.
  • Mechanistic Studies : Investigating the mode of action through tubulin polymerization assays and immunostaining techniques.

Summary of Findings

Study FocusFindings
Antiproliferative Activity Moderate to potent activity against cancer cell lines; inhibition of tubulin polymerization observed.
Anti-inflammatory Effects Significant reduction in nitric oxide and inflammatory cytokines in vitro.

Comparison with Similar Compounds

Research Findings and Contradictions

  • vs. : While both feature pyrazolo-pyrimidine cores, the sulfonyl group in enhances solubility but reduces cellular uptake compared to the target’s benzyl groups .
  • vs. Target : The pyrazolo-pyridine core () exhibits lower kinase affinity but higher solubility, highlighting the trade-off between core structure and substituents .

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